selenosugar B
CAS No.: 526222-32-2
Cat. No.: VC1880801
Molecular Formula: C9H17NO5Se
Molecular Weight: 298.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 526222-32-2 |
---|---|
Molecular Formula | C9H17NO5Se |
Molecular Weight | 298.21 g/mol |
IUPAC Name | N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methylselanyloxan-3-yl]acetamide |
Standard InChI | InChI=1S/C9H17NO5Se/c1-4(12)10-6-8(14)7(13)5(3-11)15-9(6)16-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1 |
Standard InChI Key | AZZZNYGPGINRNT-ZEBDFXRSSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1[Se]C)CO)O)O |
SMILES | CC(=O)NC1C(C(C(OC1[Se]C)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1[Se]C)CO)O)O |
Introduction
Chemical Structure and Properties
Selenosugar B is a monosaccharide derivative with the molecular formula C₉H₁₇NO₅Se and a molecular weight of 298.21 g/mol. The compound is characterized by its unique structure where N-acetyl-β-D-galactosamine has its anomeric hydroxy group replaced by a methylseleno group. This structural arrangement creates a C-Se glycosidic bond that distinguishes selenosugar B from conventional carbohydrates.
Structural Information
The detailed structural characteristics of selenosugar B include:
Parameter | Value |
---|---|
Molecular Formula | C₉H₁₇NO₅Se |
IUPAC Name | N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methylselanyloxan-3-yl]acetamide |
CAS Number | 526222-32-2 |
Molecular Weight | 298.21 g/mol |
Stereochemistry | Absolute (5 defined stereocenters) |
Optical Activity | (+) |
The compound features a specific molecular structure with the SMILES notation: CC(=O)N[C@@H]1C@HO . The InChI representation (InChI=1S/C9H17NO5Se/c1-4(12)10-6-8(14)7(13)5(3-11)15-9(6)16-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1) further elucidates its stereochemical configuration .
Physical Properties
Selenosugar B possesses distinctive physical properties related to its molecular structure:
Property | Description |
---|---|
Predicted Collision Cross Section [M+H]⁺ | 162.0 Ų |
Predicted Collision Cross Section [M+Na]⁺ | 168.9 Ų |
Predicted Collision Cross Section [M+NH₄]⁺ | 166.5 Ų |
Predicted Collision Cross Section [M-H]⁻ | 161.7 Ų |
These collision cross-section values provide important information for analytical identification and characterization of selenosugar B in complex biological matrices .
Biosynthesis and Enzymatic Mechanisms
Selenosugar Synthases
Recent structural characterization of SenB from Variovorax paradoxus has provided significant insights into the enzymatic formation of selenosugars . SenB represents the first characterized selenosugar synthase, catalyzing the formation of C-Se glycosidic bonds in biological systems .
Research has revealed that SenB, despite having limited sequence homology to characterized glycosyltransferases, displays a characteristic glycosyltransferase type B (GT-B) fold consisting of two globular Rossmann-fold domains . Each domain comprises parallel β-sheets linked to α-helices, forming a structure optimal for selenosugar synthesis .
Catalytic Mechanism
The catalytic mechanism of selenosugar formation involves:
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Binding of a UDP-sugar to the C-terminal domain (CTD) of SenB
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Conformational change to a more globular, closed structure
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Binding of selenophosphate (SeP) at the N-terminal domain (NTD)
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Formation of the C-Se glycosidic bond via nucleophilic attack
This process was elucidated through crystal structure analysis at 2.25 Å resolution (Protein Data Bank entry 8FBX) . Mutagenesis studies have identified key residues in the catalytic process, particularly N20, R22, R155, E231, and E239, which when mutated to alanine showed reduced enzymatic activity .
Substrate Flexibility
Recent studies have demonstrated that SenB exhibits sugar donor promiscuity and can utilize at least six different UDP-sugars to generate various selenosugars . The key structural elements N20/T23/E231 contribute significantly to the sugar donor selectivity of SenB .
Metabolism and Biological Distribution
Selenosugar Formation in Biological Systems
Selenosugar B is an important metabolite in selenium metabolism pathways. In animal studies with varying selenium intake levels, selenosugar formation increases with higher selenium supplementation . This process is particularly evident in liver tissues, where selenosugars can decorate proteins via mixed-disulfide bonds .
Research with turkey poults fed different levels of selenium revealed that in Se-adequate liver, more selenium is present as the selenosugar moiety (primarily decorating general proteins) than is present as selenocysteine in selenoproteins . With high selenium supplementation, there is further increased formation of selenosugars, leading to both increased selenosugar-decorated proteins and selenosugars linked to low molecular weight thiols .
Excretion and Metabolic Variation
Selenosugar B is a significant urinary metabolite of selenium in humans. Studies investigating intra-individual variability in selenium metabolism have found that selenosugar excretion patterns are relatively consistent within individuals .
Two commonly reported urinary selenium metabolites, selenosugar 1 and selenosugar 3, have been consistently detected in urine samples, with evidence suggesting that selenosugar 3 is a deacetylated product of selenosugar 1 produced in a manner dependent on selenium intake . This finding supports the biological relationship between different selenosugar species and their role in selenium homeostasis.
Biological Significance
Role in Selenium Homeostasis
Selenosugar B plays a crucial role in maintaining selenium balance in the body. As a human xenobiotic metabolite, it represents an important pathway for selenium excretion and detoxification . The compound's ability to form through enzymatic processes highlights its importance in selenium metabolism.
Research has shown that selenium urinary excretion is consistent within individuals, with modest day-to-day and week-to-week intra-individual variation . This consistency suggests that selenosugar B and related compounds follow regulated metabolic pathways rather than random excretion patterns.
Relationship with Selenoproteins
Studies in turkey liver have demonstrated an interesting relationship between selenosugar formation and selenoprotein synthesis. In selenium-deficient states, selenocysteine levels in selenoproteins are negligible, as expected . With selenium supplementation, selenocysteine content in selenoproteins increases, but interestingly, a significant portion of selenium is incorporated into selenosugars rather than selenoproteins .
This finding suggests that selenosugar formation may represent an alternative pathway for selenium utilization in biological systems, particularly under conditions of higher selenium intake.
Analytical Detection and Characterization
Mass Spectrometry Approaches
The detection and characterization of selenosugar B in biological samples typically employ sophisticated analytical techniques, particularly HPLC coupled with elemental mass spectrometry (ICP-MS) and HPLC/ESI-MS/MS .
These techniques allow for the separation and identification of selenosugar B based on its unique structural and chemical properties. The predicted collision cross-section values provided earlier serve as valuable parameters for identification in mass spectrometry-based analyses .
Chromatographic Behavior
Selenosugar B demonstrates characteristic chromatographic behavior that aids in its identification in complex biological matrices. The compound's glycosidic C-Se bond gives it distinct properties compared to conventional carbohydrates and selenoamino acids, facilitating its separation and detection in analytical protocols .
Future Research Directions
Current research on selenosugar B points to several promising directions for future investigation:
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Further elucidation of the biological functions of selenosugar-decorated proteins
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Investigation of potential biomarker applications for selenium status assessment
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Exploration of pharmacological properties and potential therapeutic applications
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Development of more sensitive and selective analytical methods for detection in biological samples
The recent structural characterization of selenosugar synthases provides a foundation for understanding the enzymatic mechanisms involved in selenosugar formation, potentially opening avenues for biotechnological applications .
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